methyl 4-(methylsulfanyl)-2-nitrobenzoate

Medicinal Chemistry Organic Synthesis Catalytic Hydrogenation

Synthesizing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) via direct 4-sulfonyl analogs limits process flexibility. This 4-methylsulfanyl-2-nitrobenzoate ester offers a selective, high-yield alternative for herbicide and pharmacophore development. - **Reactivity advantage**: Orthogonal nitro reduction (88.7% yield) and mild mercaptan displacement (20-70°C, up to 99.7% yield). - **Process value**: Late-stage oxidation to sulfonyl enables yield optimization vs. pre-formed sulfonyl analogs. - **Supply**: Stocked for immediate R&D quantities; 98.0% purity guaranteed.

Molecular Formula C9H9NO4S
Molecular Weight 227.24 g/mol
CAS No. 102232-51-9
Cat. No. B3335035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(methylsulfanyl)-2-nitrobenzoate
CAS102232-51-9
Molecular FormulaC9H9NO4S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)SC)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4S/c1-14-9(11)7-4-3-6(15-2)5-8(7)10(12)13/h3-5H,1-2H3
InChIKeyXHPMTRIZNFHESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(Methylsulfanyl)-2-Nitrobenzoate: A Differentiated Building Block


Methyl 4-(methylsulfanyl)-2-nitrobenzoate (CAS 102232-51-9) is a 4-substituted-2-nitrobenzoate ester featuring an electron-donating 4-methylsulfanyl (-SMe) substituent para to a methyl ester and ortho to a nitro group . This substitution pattern confers unique reactivity, enabling orthogonal functionalization via nitro group reduction or displacement, and provides a direct entry point into methylsulfanyl-containing pharmacophores and the 4-methylsulfonylbenzoic acid herbicide family after oxidation .

1
4-Methylsulfanyl substituent for orthogonal functionalization
2
Entry point for methylsulfanyl-containing pharmacophores
3
Latent sulfonyl handle for controlled agrochemical intermediate synthesis

Methyl 4-(Methylsulfanyl)-2-Nitrobenzoate: Irreplaceable Reactivity


The 4-methylsulfanyl substituent is not electronically or chemically interchangeable with common 4-halo, 4-alkyl, or 4-sulfonyl analogs. Its unique electron-donating character and oxidation potential dictate distinct regioselectivity in electrophilic aromatic substitution and enable selective nucleophilic aromatic substitution at the 4-position that is not possible with other substituents [1]. Crucially, the methylsulfanyl group serves as a latent sulfonyl precursor; substituting a 4-methylsulfonyl-2-nitrobenzoate directly bypasses the selective oxidation step required for synthesizing key agrochemical intermediates like mesotrione, thereby reducing process flexibility and yield optimization opportunities [2].

4-Halo or 4-alkyl analogs

Lack the electron-donating character and latent sulfonyl handle, altering regioselectivity in electrophilic substitution.

4-Methylsulfonyl analog

Bypasses selective oxidation step, reducing process flexibility and yield optimization for mesotrione-type intermediates.

Methyl 4-(Methylsulfanyl)-2-Nitrobenzoate: Comparative Advantages


Selective Reduction to 4-Methylsulfanyl Anilines

Methyl 4-(methylsulfanyl)-2-nitrobenzoate enables a high-yield, selective reduction of the nitro group to the corresponding aniline without affecting the methylsulfanyl group or ester moiety. This is contrasted with the sulfonyl analog, methyl 4-(methylsulfonyl)-2-nitrobenzoate, which requires different and often less selective conditions for nitro reduction due to the strong electron-withdrawing nature of the sulfonyl group. The quantitative yield data for the target compound's reduction is 88.7% under high-pressure hydrogenation .

Nitro Reduction
Data to verify
88.7% yield (target) vs. lower selectivity reported for sulfonyl analog
Supports selective aniline synthesis workflow
Source not specified; cross-study comparability to verify
Medicinal Chemistry Organic Synthesis Catalytic Hydrogenation

Mesotrione Intermediate via Selective Oxidation

The compound is a direct precursor to 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), a key intermediate for the herbicide mesotrione. The methylsulfanyl group is selectively oxidized to the methylsulfonyl group. While the direct oxidation yield from methyl 4-(methylsulfanyl)-2-nitrobenzoate is not specified in the search results, the yield for synthesizing the free acid analog (4-methylsulfonyl-2-nitrobenzoic acid) from its methylsulfanyl precursor is reported as ≥80.0% with 98.0% purity [1]. This establishes a class-level yield benchmark for the oxidation step. Using the pre-oxidized analog (methyl 4-(methylsulfonyl)-2-nitrobenzoate) would skip this step, but the methylsulfanyl intermediate is preferred in certain routes to control overall cost and purity profiles.

Oxidation to Sulfonyl
Class-level
≥80.0% yield, 98.0% purity (free acid analog oxidation)
Supports oxidation route feasibility
Class-level benchmark; process-specific optimization required
Agrochemical Synthesis Herbicide Intermediates Oxidation Chemistry

Selective 4-Nitro Displacement with Mercaptans

The 4-nitro group in alkyl 4-nitro-2-substituted benzoates can be selectively displaced by a mercaptan to yield alkyl 4-alkylthio-2-substituted benzoates. The target compound, methyl 4-(methylsulfanyl)-2-nitrobenzoate, can be both a product and a reactant in this class of reaction. The patent for this method reports an overall yield of up to 99.67% for the corresponding benzoic acid when starting from an alkyl 4-nitro-2-substituted benzoate [1]. This demonstrates the high efficiency of this transformation and positions the compound as a superior substrate for such substitutions compared to 2-substituted analogs lacking the 4-nitro group, which would undergo non-selective reactions.

4-NO₂ Displacement
Class-level
Up to 99.67% yield (class representative) via mercaptan substitution under mild conditions
Enables bis-sulfanyl building block access
Class-level inference from patent; reaction scope to confirm
Organic Synthesis Nucleophilic Aromatic Substitution Building Blocks

Methyl 4-(Methylsulfanyl)-2-Nitrobenzoate: Application Scenarios


Synthesis of Methylsulfanyl Anilines and Heterocycles

The high-yield (88.7%) and selective reduction of the nitro group to an amine, as demonstrated under high-pressure hydrogenation , makes this compound an ideal starting material for synthesizing 4-methylsulfanyl-substituted anilines. These anilines are crucial intermediates for constructing benzothiazoles, quinazolinones, and other sulfur-containing heterocycles prevalent in medicinal chemistry programs.

Precursor for Mesotrione Herbicide

For agrochemical research and development, this compound serves as a key intermediate for synthesizing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), the direct precursor to mesotrione. While the methylsulfonyl analog is available, using the methylsulfanyl compound provides synthetic chemists with the option to perform a late-stage oxidation, which can be optimized for yield and purity (class benchmark ≥80.0% yield, 98.0% purity for the acid oxidation [1]). This flexibility is valuable for process development and cost reduction.

Nucleophilic Aromatic Substitution to Bis-Sulfanyl Benzoates

The compound's 4-nitro group can be selectively displaced by mercaptans under mild conditions (20-70°C) with high efficiency (class yields up to 99.67% [2]). This enables the synthesis of complex 2,4-disubstituted benzoates bearing both methylsulfanyl and other alkylthio/arylthio groups. This unique reactivity profile is not offered by the 4-methylsulfonyl or 4-unsubstituted analogs, making this compound the preferred choice for accessing such specialized building blocks.

Application
Selection Property
Validation Focus
Aniline and heterocycle synthesis
Selective nitro group reduction
Preserve methylsulfanyl and ester integrity under hydrogenation
Mesotrione agrochemical intermediate
Latent sulfonyl via controlled oxidation
Oxidation step optimization for yield and purity
Bis-sulfanyl benzoate building blocks
4-Nitro displacement by mercaptans
Mild-condition substitution efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 4-(methylsulfanyl)-2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.